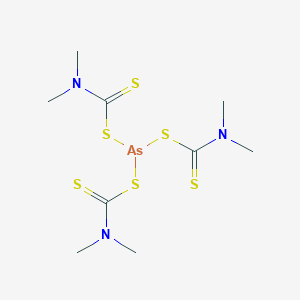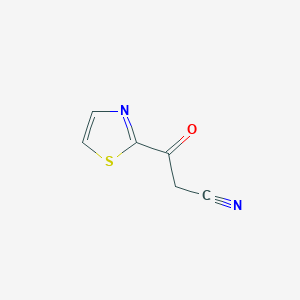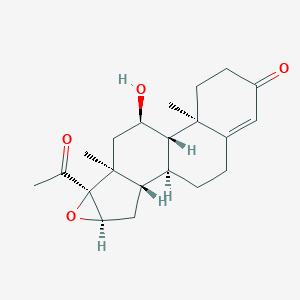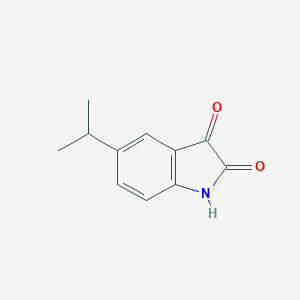
5-异丙基-1H-吲哚-2,3-二酮
描述
5-Isopropyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Isopropyl-1H-indole-2,3-dione consists of an indole ring substituted with an isopropyl group at the 5-position and two carbonyl groups at the 2 and 3 positions . The InChI code for this compound is 1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Isopropyl-1H-indole-2,3-dione include a molecular weight of 189.21 g/mol, a XLogP3 of 2, one hydrogen bond donor count, two hydrogen bond acceptor counts, and one rotatable bond count . The exact mass and monoisotopic mass are both 189.078978594 g/mol, and the topological polar surface area is 46.2 Ų .
科学研究应用
Antiviral Agents
Indole derivatives have been recognized for their antiviral properties. Compounds structurally related to 5-Isopropyl-1H-indole-2,3-dione have shown inhibitory activity against influenza A and other viruses . The indole nucleus can be modified to enhance its binding affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The indole scaffold is present in many synthetic drug molecules with anti-inflammatory effects. By incorporating the 5-Isopropyl-1H-indole-2,3-dione structure, researchers can synthesize new derivatives with potential anti-inflammatory properties for treating conditions like arthritis and asthma .
Anticancer Research
Indole derivatives, including those similar to 5-Isopropyl-1H-indole-2,3-dione, have been explored for their anticancer activities. These compounds can interact with various cellular targets, offering a pathway for the development of novel anticancer therapies .
Anti-HIV Research
Molecular docking studies of indole derivatives have shown promise in anti-HIV research. The indole core, when modified, can lead to compounds that inhibit the replication of the HIV virus, contributing to the search for effective treatments .
Antioxidant Properties
The indole nucleus is known for its antioxidant capabilities. Derivatives of 5-Isopropyl-1H-indole-2,3-dione could be synthesized to harness these properties, potentially leading to treatments for oxidative stress-related diseases .
Antimicrobial Activity
Research has indicated that indole derivatives possess antimicrobial properties. This makes 5-Isopropyl-1H-indole-2,3-dione a candidate for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Antitubercular Potential
Given the ongoing challenge of tuberculosis, indole derivatives that exhibit antitubercular activity are of significant interest. 5-Isopropyl-1H-indole-2,3-dione could serve as a starting point for the creation of new drugs to combat this disease .
Antidiabetic Applications
The indole structure is also associated with antidiabetic effects. Compounds derived from 5-Isopropyl-1H-indole-2,3-dione may contribute to the development of new therapeutic agents for managing diabetes .
未来方向
The future directions for the study of 5-Isopropyl-1H-indole-2,3-dione could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Indole derivatives have shown promise in various areas of research, suggesting that 5-Isopropyl-1H-indole-2,3-dione may also have potential for future studies .
属性
IUPAC Name |
5-propan-2-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQRSQKXQFHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343450 | |
| Record name | 5-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-1H-indole-2,3-dione | |
CAS RN |
150560-58-0 | |
| Record name | 5-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
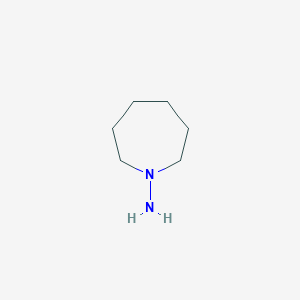
![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)


